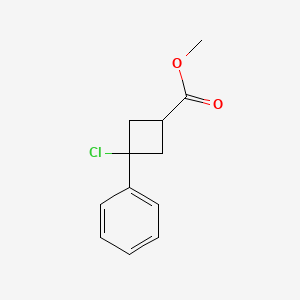
methyl 3-chloro-3-phenylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-3-phenylcyclobutane-1-carboxylate is an organic compound with the molecular formula C12H13ClO2 It is a cyclobutane derivative featuring a phenyl group and a chloro substituent on the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-3-phenylcyclobutane-1-carboxylate typically involves the cycloaddition of bicyclo[1.1.0]butanes with electrophiles. One common method includes the reaction of a suitable bicyclo[1.1.0]butane precursor with methyl iodide (MeI) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) as the solvent . The reaction is carried out under controlled temperature conditions to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-3-phenylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex cyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted cyclobutane derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-3-phenylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-chloro-3-phenylcyclobutane-1-carboxylate involves its interaction with molecular targets through various pathways. The chloro and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-chloro-3-phenylcyclopropane-1-carboxylate: A similar compound with a cyclopropane ring instead of a cyclobutane ring.
Methyl 3-chloro-3-phenylcyclopentane-1-carboxylate: A derivative with a cyclopentane ring.
Methyl 3-chloro-3-phenylcyclohexane-1-carboxylate: A compound with a cyclohexane ring.
Uniqueness
Methyl 3-chloro-3-phenylcyclobutane-1-carboxylate is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the cyclobutane ring makes it more reactive compared to its cyclopropane, cyclopentane, and cyclohexane analogs. This reactivity can be advantageous in certain synthetic applications and research studies.
Propiedades
Fórmula molecular |
C12H13ClO2 |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
methyl 3-chloro-3-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H13ClO2/c1-15-11(14)9-7-12(13,8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clave InChI |
WBNAXRCYKKYPPF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C1)(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















